N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide
Overview
Description
N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPI is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in cellular signaling pathways.
Mechanism of Action
N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, thereby inhibiting the signaling pathway downstream of the kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its specificity for protein kinases. This allows researchers to study the specific signaling pathways downstream of the inhibited kinase. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating various diseases.
Scientific Research Applications
N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit a wide range of protein kinases, including those involved in cancer, inflammation, and autoimmune diseases. This compound has also been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-3-4-10(11(15)6-9)13(19)20-18-12(16)8-2-1-5-17-7-8/h1-7H,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFGSBQFZNSNKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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